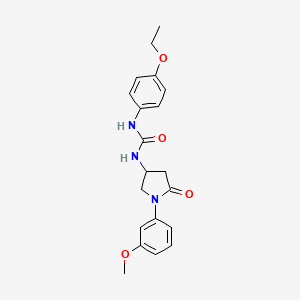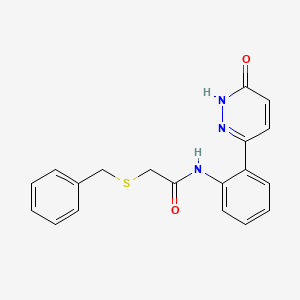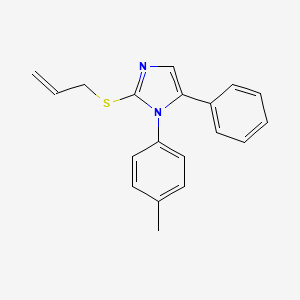
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB belongs to the class of benzamides and is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is expressed in various tissues and plays a crucial role in pain sensation, inflammation, and thermoregulation.
Scientific Research Applications
PET Imaging Applications
PET Imaging of Microglia by Targeting CSF1R : The compound [11C]CPPC, which is closely related to the chemical structure of interest, has been utilized as a PET radiotracer specific for CSF1R, a microglia-specific marker. This enables noninvasive imaging of reactive microglia and their contributions to neuroinflammation in vivo, valuable for studying neuropsychiatric disorders, including traumatic brain injury, Alzheimer’s disease, and Parkinson’s disease. Its ability to noninvasively measure microglial activity highlights its importance in neuroinflammation research and the development of new therapeutics targeting CSF1R (Horti et al., 2019).
Chemical Synthesis and Reactivity
Synthesis and Anti-acetylcholinesterase Activity : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These derivatives have shown significant potency against AChE, highlighting their potential in the development of antidementia agents (Sugimoto et al., 1990).
Synthesis and Reactivity of Furan Derivatives : Research into the synthesis and reactivity of furan derivatives, such as N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into thioamide and benzothiazole derivatives, sheds light on the chemical versatility and potential applications of furan-based compounds in creating complex molecules with specific biological or chemical properties (Aleksandrov et al., 2017).
Bioactivity Studies
Synthesis, Characterization, and Bioactivity of Novel Benzamides : Metal complexes of benzamides derived by condensation of benzamide, piperidine, and substituted benzaldehydes have been synthesized and characterized. These compounds, including those structurally related to the compound of interest, have demonstrated in vitro antibacterial activity against various bacterial strains, indicating their potential in antibacterial applications (Khatiwora et al., 2013).
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)16-4-2-1-3-15(16)17(25)23-11-13-5-8-24(9-6-13)18(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGDMEQSBHYCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

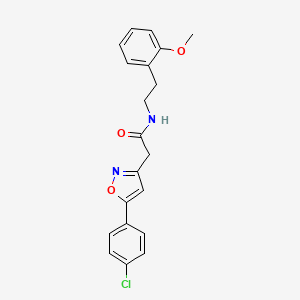
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2962644.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2962648.png)
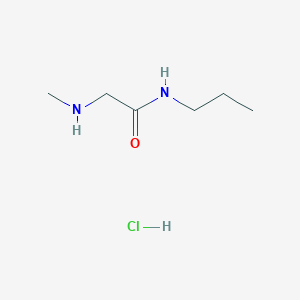
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)
![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)



